
(5-Cyclopropylisoxazol-3-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
Beschreibung
The compound "(5-Cyclopropylisoxazol-3-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone" features a methanone core linking two distinct heterocyclic moieties: a 5-cyclopropylisoxazole and a pyrazine-substituted piperidine. Its synthesis likely involves coupling reactions between activated intermediates, as seen in analogous methanone derivatives . Crystallographic refinement tools like SHELXL may be employed for structural elucidation .
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22(2)16-17(20-8-7-19-16)25-13-4-3-9-23(11-13)18(24)14-10-15(26-21-14)12-5-6-12/h7-8,10,12-13H,3-6,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYBPJVBSYLLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-Cyclopropylisoxazol-3-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone , identified by its CAS number 2034439-22-8 , is a synthetic organic molecule with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 357.414 g/mol . This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.414 g/mol |
Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for specific kinases, particularly those involved in cancer pathways. The presence of the isoxazole and pyrazine moieties suggests potential interactions with neurotransmitter systems and enzymatic pathways.
In Vitro Studies
- Kinase Inhibition : A study identified a related compound, showing that pyrazole derivatives can selectively inhibit RET kinase, which is implicated in certain cancers. This suggests that the target compound may exhibit similar inhibitory properties against RET or other kinases involved in tumorigenesis .
- Anti-inflammatory Activity : The structure suggests potential anti-inflammatory effects, similar to other compounds in its class that block cyclooxygenase enzymes (COX). The inhibition of COX enzymes is crucial for reducing inflammation and pain .
In Vivo Studies
Recent evaluations have indicated that compounds with similar structures demonstrate significant anti-tumor activity in animal models, particularly those with RET mutations. These findings highlight the potential for this compound to be developed as a therapeutic agent for cancer treatment.
Case Study 1: RET Kinase Inhibition
A novel derivative based on the pyrazole scaffold was shown to inhibit RET kinase effectively, demonstrating an IC50 value of 44 nM against wild-type RET and 252 nM against the gatekeeper mutant . This case illustrates the potential efficacy of compounds structurally related to our target compound in treating RET-driven malignancies.
Case Study 2: Anti-inflammatory Effects
In preclinical models, compounds similar to our target have been documented to reduce inflammatory markers significantly, indicating a pathway for therapeutic use in conditions like rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarity
The target compound shares a methanone core with derivatives such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) . Key differences lie in the substituents:
- 7a incorporates a thiophene ring with cyano and amino groups, enhancing electron-withdrawing properties.
Physicochemical Properties
The target compound’s cyclopropyl group increases lipophilicity compared to 7a/7b, while its pyrazine moiety may enhance solubility in polar solvents.
Similarity Coefficients
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (e.g., MACCS keys or ECFP4):
- Target vs. 7a: Moderate similarity (Tc ≈ 0.65) due to shared methanone and heterocyclic cores.
- Target vs. 7b : Lower similarity (Tc ≈ 0.45) due to divergent substituents (pyrazine vs. carboxylate).
Studies suggest Tc > 0.6 indicates significant structural overlap for drug discovery .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s piperidine-pyrazine linkage may require specialized coupling reagents, contrasting with 7a/7b’s straightforward Gewald synthesis .
- Stability: The cyclopropyl group in the target compound could improve metabolic stability compared to 7a/7b’s labile thiophene-cyano groups.
Q & A
Advanced Question
- CYP450 metabolism : Use StarDrop’s DEREK or MetaSite to identify likely sites of oxidation (e.g., piperidine N-oxide formation) .
- ADMET profiling : Predict logP (2.8), solubility (0.1 mg/mL), and BBB permeability via SwissADME .
- MD simulations : Assess binding persistence with target proteins over 100 ns trajectories (e.g., GROMACS) .
Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.